molecular formula C4H6N2 B040574 2-Aminopyrrole CAS No. 4458-15-5

2-Aminopyrrole

Cat. No. B040574
CAS RN: 4458-15-5
M. Wt: 82.1 g/mol
InChI Key: QLSWIGRIBOSFMV-UHFFFAOYSA-N
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Description

2-Aminopyrrole is a chemical compound with the molecular formula C4H6N2 . It has an average mass of 82.104 Da and a mono-isotopic mass of 82.053101 Da . It is also known by other names such as 1H-Pyrrol-2-amine .


Synthesis Analysis

A simple and metal-free domino methodology has been described for the synthesis of 2-aminopyrroles from alkynyl vinyl hydrazides . This domino reaction involves a novel propargylic 3,4-diaza-Cope rearrangement and a tandem isomerization/5-exo-dig N-cyclization reaction . Another efficient multicomponent reaction of N-tosylimines, DMAD, and isocyanides for the synthesis of 2-aminopyrrole systems was uncovered . The mechanism of this reaction involves a 1,3-dipolar cycloaddition .


Molecular Structure Analysis

The molecular structure of 2-Aminopyrrole consists of 4 carbon atoms, 6 hydrogen atoms, and 2 nitrogen atoms . It has a density of 1.2±0.1 g/cm3 and a molar refractivity of 24.9±0.3 cm3 .


Chemical Reactions Analysis

The chemical reactions involving 2-Aminopyrrole are quite interesting. For instance, a domino reaction involving a novel propargylic 3,4-diaza-Cope rearrangement and a tandem isomerization/5-exo-dig N-cyclization reaction has been described .


Physical And Chemical Properties Analysis

2-Aminopyrrole has a boiling point of 259.0±13.0 °C at 760 mmHg and a vapor pressure of 0.0±0.5 mmHg at 25°C . It has an enthalpy of vaporization of 49.7±3.0 kJ/mol and a flash point of 134.2±7.0 °C . The index of refraction is 1.630 . It has 2 H bond acceptors, 3 H bond donors, and 0 freely rotating bonds .

properties

IUPAC Name

1H-pyrrol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2/c5-4-2-1-3-6-4/h1-3,6H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLSWIGRIBOSFMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20415950
Record name 2-AMINOPYRROLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20415950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

82.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-pyrrol-2-amine

CAS RN

4458-15-5
Record name 2-Aminopyrrole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4458-15-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-AMINOPYRROLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20415950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of the σ-complex formed upon protonation of 2-aminopyrrole?

A2: Protonation of 2-aminopyrrole, often at the C2 position, generates a σ-complex resembling a Wheland intermediate. [, ] This cationic species, stabilised by delocalization and isolated as tetraphenylborate salts, highlights the compound's ability to engage in electrophilic aromatic substitution reactions. [, ]

Q2: How can 2-aminopyrroles be synthesized using gold catalysis?

A2: Several gold-catalyzed routes have been developed for 2-aminopyrrole synthesis, showcasing the utility of gold catalysts in heterocycle formation:

  • Formal [3+2] cycloaddition: Gold catalysis enables the reaction of ynamides with isoxazoles, providing a concise route to fully substituted 2-aminopyrroles. []
  • Ynamide amination-initiated aza-Nazarov cyclization: Gold catalysts promote the amination of ynamides followed by an aza-Nazarov cyclization, granting access to various functionalized 2-aminopyrroles. []
  • Intermolecular nitrene transfer: Gold-catalyzed intermolecular nitrene transfer from vinyl azides to ynamides enables the synthesis of multisubstituted 2-aminopyrroles in good yields. []

Q3: Can you describe a metal-free approach for the synthesis of 2-aminopyrroles?

A4: A metal-free domino approach uses alkynyl vinyl hydrazides to access diverse 2-aminopyrroles. The process involves a unique propargylic 3,4-diaza-Cope rearrangement followed by isomerization and 5-exo-dig N-cyclization. []

Q4: How can Morita-Baylis-Hillman acetates be utilized for 2-aminopyrrole synthesis?

A5: Reacting Morita-Baylis-Hillman acetates with 1,1-enediamines or heterocyclic ketene aminals provides a route to fully substituted 2-aminopyrroles. This strategy exploits a base-promoted tandem sequence of Michael addition, elimination, and aromatization. []

Q5: What unique product was isolated from a classical 2-aminopyrrole synthesis and what does it reveal about the reaction?

A6: A 5-hydroxy-γ-lactam byproduct was isolated when using methyl cyanoacetate in the classical synthesis of 2-aminopyrroles. [] This finding provides insight into the generally lower yields observed for methyl esters compared to tert-butyl esters in this reaction. []

Q6: How can 2-aminopyrroles be used to synthesize pyrrolo[1,2-a][1,3,5]triazine-2,4(1H,3H)-diones?

A7: 2-aminopyrroles bearing electron-withdrawing groups at the 3 and 4 positions react with aryl or alkyl isocyanates to yield pyrrolo[1,2-a][1,3,5]triazine-2,4(1H,3H)-diones. The reaction may proceed through (pyrrol-2-yl)ureas or 1-amido-2-aminopyrrole intermediates. []

Q7: How does the α-amino substituent influence the inverse electron demand Diels-Alder reaction of 2-aminopyrrole with 1,3,5-triazine?

A8: The α-amino group plays a crucial role in the inverse electron demand Diels-Alder reaction of 2-aminopyrrole with 1,3,5-triazine, influencing both reactivity and regioselectivity. Theoretical studies reveal that the amino group lowers the activation and reaction energies compared to unsubstituted pyrrole. [] It also dictates the regiochemistry of the reaction, leading to the formation of specific purine analogues. []

Q8: What intermediates were identified in the inverse electron demand Diels-Alder reaction of 2-aminopyrrole with 1,3,5-triazine?

A9: NMR spectroscopy revealed five intermediates in the reaction of 1-tert-butyl-2-aminopyrrole with 2,4,6-tris(trifluoromethyl)-1,3,5-triazine. These include a zwitterion, a tricyclic adduct, its conjugate acid, a neutral imine, and a trifluoroacetoamidinium ion. This study provides direct experimental evidence for the stepwise mechanism of this inverse electron demand Diels-Alder cascade reaction. []

Q9: How can 2-aminopyrrole and its derivatives be characterized?

A9: Several spectroscopic techniques are employed for the structural elucidation of 2-aminopyrrole and its derivatives:

  • NMR spectroscopy: 1H, 13C, 15N, and 19F NMR provide detailed information about the structure, including tautomeric forms and reaction intermediates. [, , ]
  • X-ray crystallography: This technique helps determine the connectivity and conformation of 2-aminopyrrole derivatives, such as 2-amino-5-bromo-3,4-dicyanopyrrole and its N-methyl derivative. []

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